Cas no 1261230-19-6 ((1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride)

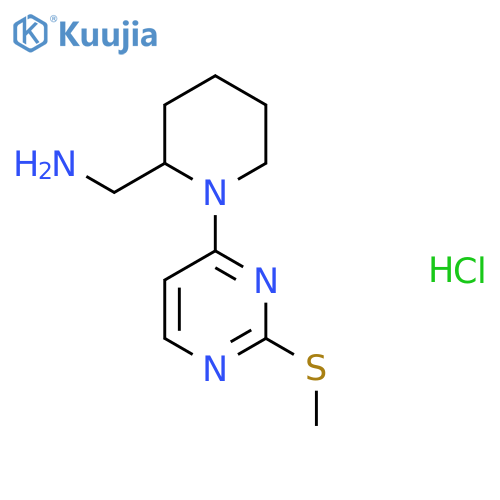

1261230-19-6 structure

商品名:(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride

CAS番号:1261230-19-6

MF:C11H19ClN4S

メガワット:274.813359498978

CID:2170092

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- C-[1-(2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methylamine hydrochloride

- (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride

- SBB075025

- [1-(2-methylthiopyrimidin-4-yl)-2-piperidyl]methylamine, chloride

- C-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methylamine hydrochloride

-

- インチ: 1S/C11H18N4S.ClH/c1-16-11-13-6-5-10(14-11)15-7-3-2-4-9(15)8-12;/h5-6,9H,2-4,7-8,12H2,1H3;1H

- InChIKey: RKPISBHHXRZPIH-UHFFFAOYSA-N

- ほほえんだ: Cl.S(C)C1=NC=CC(=N1)N1CCCCC1CN

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 214

- トポロジー分子極性表面積: 80.3

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 089987-500mg |

C-[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methylamine hydrochloride |

1261230-19-6 | 500mg |

£320.00 | 2022-02-28 | ||

| Chemenu | CM491250-1g |

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride |

1261230-19-6 | 95% | 1g |

$628 | 2023-02-03 |

(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1261230-19-6 ((1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量